1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one
CAS No.:
Cat. No.: VC14755014
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22N2O |
|---|---|
| Molecular Weight | 246.35 g/mol |
| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-2-methylpropan-1-one |
| Standard InChI | InChI=1S/C15H22N2O/c1-13(2)15(18)17-10-8-16(9-11-17)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
| Standard InChI Key | PJPOAEYHYAYLNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2 |
Introduction
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one is a synthetic compound belonging to the class of piperazine derivatives. It features a benzyl group attached to a piperazine ring and a ketone functional group, contributing to its unique chemical properties. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly as a ligand in receptor binding studies and for its therapeutic effects.
Synthesis
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one typically involves several key steps, although specific reaction conditions and reagents are not detailed in the available literature. For industrial-scale production, continuous flow reactors may be employed to enhance mixing and control reaction conditions, improving reproducibility and yield while minimizing waste and solvent use.
Biological Activities and Applications
1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one has been investigated for its role as a ligand in receptor binding studies, potentially influencing neurotransmitter systems. Preliminary studies suggest it may have antimicrobial and anticancer properties, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.
| Application Area | Potential Use |
|---|---|
| Medicinal Chemistry | Ligand in receptor binding studies |
| Pharmacology | Modulation of neurotransmitter systems |
| Biochemistry | Antimicrobial and anticancer properties |
Research Findings
While specific biological activity data for 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one is limited, compounds with similar structures, such as benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives, have shown affinity towards serotonin receptors. For instance, a derivative with a pyridin-2-yl substitution displayed micromolar affinity towards 5-HT1A receptors .
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one, including:
| Compound Name | Unique Features |
|---|---|
| 1-(4-Benzylpiperazinyl)-2-methylpropan-2-amine | Contains a dimethylaminoethyl group |
| N-Benzylpiperazine | Lacks the ketone group |
| 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen | Features a chromen moiety |
These compounds differ in their functional groups and potential biological activities, highlighting the importance of structural modifications in medicinal chemistry research.
Future Perspectives
Given its potential biological activities and applications in medicinal chemistry, further research on 1-(4-Benzylpiperazin-1-yl)-2-methylpropan-1-one is warranted. This includes detailed pharmacological studies to elucidate its mechanisms of action and potential therapeutic effects. Additionally, exploring its use as an intermediate in the synthesis of more complex molecules could expand its utility in industrial contexts.
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